molecular formula C11H15NO2 B1291797 3-Amino-5-tert-butylbenzoic acid CAS No. 885518-35-4

3-Amino-5-tert-butylbenzoic acid

Cat. No. B1291797
CAS RN: 885518-35-4
M. Wt: 193.24 g/mol
InChI Key: ZXRVZUJJIBSIIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the acylation of anilines with α-oxocarboxylic acids, where tert-butyl nitrite serves as both a nitrosation reagent and an oxidant in a Pd(II)-catalyzed decarboxylative acylation . This method could potentially be adapted for the synthesis of 3-amino-5-tert-butylbenzoic acid by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of a diamino compound from an amino pyrazole derivative using hydroxylamine-O-sulfonic acid is reported, which demonstrates the reactivity of amino groups in the presence of tert-butyl substituents .

Molecular Structure Analysis

While the molecular structure of 3-amino-5-tert-butylbenzoic acid is not directly reported, the papers discuss the X-ray crystal structure of a pyrazolotriazepine derivative, which provides insights into how tert-butyl groups and amino functionalities might influence the molecular conformation and crystal packing of related compounds . The presence of tert-butyl groups can lead to steric hindrance, potentially affecting the molecular geometry and reactivity.

Chemical Reactions Analysis

The papers describe various reactions involving amino groups and tert-butyl substituted compounds. For instance, the reactions of a diamino pyrazole with electrophiles occur at the amino groups without cyclization, indicating the reactivity of amino groups in the presence of tert-butyl substituents . This suggests that in 3-amino-5-tert-butylbenzoic acid, the amino group could also be reactive towards electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-5-tert-butylbenzoic acid are not directly reported in the papers. However, the presence of tert-butyl groups is known to influence the solubility and stability of compounds . The amino group can participate in hydrogen bonding, which could affect the compound's boiling point, melting point, and solubility in various solvents. The papers also mention the formation of hydrogen-bonded chains and aggregates in related compounds, which could be relevant to the physical properties of 3-amino-5-tert-butylbenzoic acid .

properties

IUPAC Name

3-amino-5-tert-butylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)8-4-7(10(13)14)5-9(12)6-8/h4-6H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRVZUJJIBSIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646122
Record name 3-Amino-5-tert-butylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-tert-butylbenzoic acid

CAS RN

885518-35-4
Record name 3-Amino-5-(1,1-dimethylethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-tert-butylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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